Cas no 2171176-74-0 ((2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine)

(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-ylmethanamine is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and a methoxy substituent at the C4 position. Its stereospecific (2S,4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring precise stereochemical control. The compound's rigid pyrrolidine scaffold and functional groups enhance its utility in the development of bioactive molecules, including ligands for catalysis or modulators of biological targets. The methoxy group contributes to its solubility and reactivity profile, while the benzyl moiety offers opportunities for further derivatization. This compound is commonly employed in medicinal chemistry research due to its structural versatility and potential for fine-tuning pharmacological properties.
(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine structure
2171176-74-0 structure
Product name:(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine
CAS No:2171176-74-0
MF:C13H20N2O
MW:220.310703277588
CID:5213236
PubChem ID:132398989

(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
    • (2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine
    • Inchi: 1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1
    • InChI Key: KCFCMCLIRLTYQM-STQMWFEESA-N
    • SMILES: N1(CC2=CC=CC=C2)C[C@@H](OC)C[C@H]1CN

(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1590465-1.0g
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
1g
$1057.0 2023-06-04
Enamine
EN300-1590465-2.5g
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
2.5g
$2071.0 2023-06-04
Aaron
AR01FKGK-2.5g
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
2.5g
$2873.00 2025-02-11
Enamine
EN300-1590465-0.5g
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
0.5g
$824.0 2023-06-04
Enamine
EN300-1590465-2500mg
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95.0%
2500mg
$2071.0 2023-09-23
Enamine
EN300-1590465-1000mg
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95.0%
1000mg
$1057.0 2023-09-23
Enamine
EN300-1590465-50mg
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95.0%
50mg
$245.0 2023-09-23
Enamine
EN300-1590465-100mg
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95.0%
100mg
$366.0 2023-09-23
1PlusChem
1P01FK88-5g
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
5g
$3851.00 2023-12-19
A2B Chem LLC
AY04872-500mg
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
2171176-74-0 95%
500mg
$903.00 2024-04-20

Additional information on (2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine

(2S,4S)-1-Benzyl-4-Methoxypyrrolidin-2-Ylmethanamine (CAS No. 2171176-74-0): A Comprehensive Overview

(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-ylmethanamine, identified by the CAS registry number 2171176-74-0, is a chiral compound with significant potential in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule features a pyrrolidine ring substituted with a benzyl group at position 1 and a methoxy group at position 4, along with an aminoethyl side chain at position 2. These structural elements contribute to its unique physicochemical properties and biological functions.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine. Researchers have employed asymmetric catalysis and enantioselective reactions to achieve high optical purity, which is crucial for its application in pharmaceuticals. The compound's stereochemistry plays a pivotal role in determining its bioavailability and pharmacokinetic profile. Studies have shown that the (2S,4S) configuration enhances its ability to interact with specific biological targets, making it a promising candidate for drug development.

The pharmacological properties of CAS No. 2171176-74-0 have been explored in various in vitro and in vivo models. Preclinical studies indicate that this compound exhibits potent inhibitory activity against certain enzymes involved in neurological disorders, such as Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems has garnered significant attention from neuroscientists. Additionally, recent research has highlighted its potential as an anti-inflammatory agent, demonstrating efficacy in reducing cytokine production in inflammatory conditions.

In terms of therapeutic applications, (2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine has shown promise in the treatment of central nervous system disorders. Its selective binding to GABA receptors suggests a potential role as an anxiolytic or anticonvulsant agent. Clinical trials are currently underway to evaluate its safety and efficacy in patients with epilepsy and anxiety-related conditions.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, oxidation, and stereoselective reduction reactions. The use of chiral auxiliaries and catalysts has been instrumental in achieving the desired stereochemistry. Researchers have also explored green chemistry approaches to minimize environmental impact during production.

From an analytical standpoint, the characterization of CAS No. 2171176-74-0 has been performed using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided insights into its molecular structure, conformational flexibility, and intermolecular interactions.

In conclusion, (2S,4S)-1-benzyl-4-methoxypyrrolidin-2-ylmethanamine (CAS No. 2171176-74

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